

Decoding the Certificate of Analysis for Colfosceril-d9 Palmitate: A Technical Guide

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Compound of Interest

Compound Name: Colfosceril-d9 Palmitate

Cat. No.: B15074185

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For Researchers, Scientists, and Drug Development Professionals

Colfosceril-d9 Palmitate, a deuterated analog of the primary component of pulmonary surfactant, dipalmitoylphosphatidylcholine (DPPC), serves as a critical internal standard in pharmacokinetic and metabolic studies. A Certificate of Analysis (CoA) for this compound is a vital document that guarantees its identity, purity, and overall quality. This guide provides an in-depth explanation of the data and methodologies presented in a typical CoA for **Colfosceril-d9 Palmitate**, ensuring its proper evaluation and use in a research setting.

Understanding the Compound

Colfosceril Palmitate, or DPPC, is a phospholipid that is essential for reducing surface tension in the alveoli of the lungs, preventing their collapse during expiration.^{[1][2][3]} The "-d9" designation indicates that nine hydrogen atoms on the terminal methyl group of one of the palmitate chains have been replaced with deuterium atoms. This isotopic labeling makes the molecule heavier, allowing it to be distinguished from its non-deuterated counterpart by mass spectrometry, a crucial feature for its use as an internal standard in quantitative analyses.

Quantitative Data Summary

A Certificate of Analysis for **Colfosceril-d9 Palmitate** provides a summary of the quantitative tests performed to ensure the quality of a specific batch. The following tables outline the typical tests and their acceptable limits.

Table 1: Identification and Physicochemical Properties

Test	Specification	Result
Appearance	White to off-white powder	Conforms
Solubility	Soluble in chloroform and methanol	Conforms
Molecular Formula	C ₄₀ H ₇₁ D ₉ NO ₈ P	Conforms
Molecular Weight	743.1 g/mol	Conforms
Melting Point	Approx. 41°C	41.5°C

Table 2: Purity and Impurity Profile

Test	Method	Specification	Result
Purity (by HPLC)	HPLC-ELSD	≥ 98.0%	99.5%
Isotopic Purity (d9)	Mass Spectrometry	≥ 98.0%	99.2%
Isotopic Distribution	Mass Spectrometry	d0-d8 ≤ 2.0%	Conforms
Related Substances	HPLC-ELSD	Any single impurity ≤ 0.5%	< 0.1%
Residual Solvents	GC-HS	As per USP <467>	Conforms
Water Content	Karl Fischer Titration	≤ 2.0%	0.8%

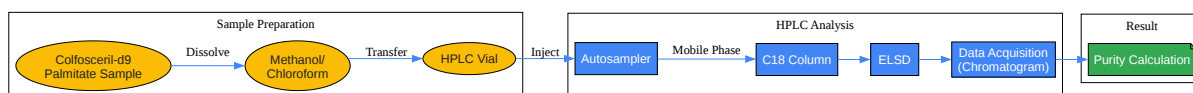
Experimental Protocols

The accuracy and reliability of the data presented in the CoA depend on the meticulous execution of various analytical methods. Below are detailed descriptions of the key experimental protocols.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography is employed to separate and quantify **Colfosceril-d9 Palmitate** from any potential impurities.^{[4][5][6][7][8]} An Evaporative Light Scattering Detector (ELSD) is often used for detection as phospholipids lack a strong UV chromophore.^[6]

- Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and an ELSD.
- Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
- Mobile Phase: A gradient elution is typically used.
 - Mobile Phase A: Water
 - Mobile Phase B: Methanol/Acetonitrile (e.g., 50:50 v/v)
- Gradient Program: A typical gradient might start at 80% B, increasing to 100% B over 20 minutes, followed by a hold and re-equilibration.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 10 µL.
- ELSD Settings:
 - Nebulizer Temperature: 40°C
 - Evaporator Temperature: 60°C
 - Gas Flow: 1.5 L/min
- Quantification: The percentage purity is calculated by dividing the peak area of the main component by the total area of all peaks.



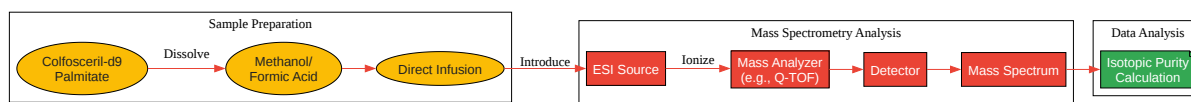
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Fig 1. HPLC Experimental Workflow for Purity Analysis.

Mass Spectrometry for Isotopic Purity Determination

Mass spectrometry is the definitive technique for confirming the molecular weight and assessing the isotopic purity of **Colfosceril-d9 Palmitate**.^{[9][10][11][12]}

- **Instrumentation:** A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
- **Ionization Mode:** Positive ion mode is typically used to detect the protonated molecule $[M+H]^+$.
- **Sample Preparation:** The sample is dissolved in a suitable solvent, such as methanol with 0.1% formic acid, and infused directly into the mass spectrometer or injected via an HPLC system.
- **Data Acquisition:** The instrument is set to acquire full scan mass spectra over a relevant m/z range (e.g., m/z 700-800).
- **Analysis:**
 - The monoisotopic mass of the $[M+H]^+$ ion is compared to the theoretical value.
 - The isotopic distribution is analyzed to determine the percentage of the d9 species relative to other isotopic variants (d0 to d8). The isotopic purity is calculated as the percentage of the d9 peak area relative to the sum of all deuterated and non-deuterated species.



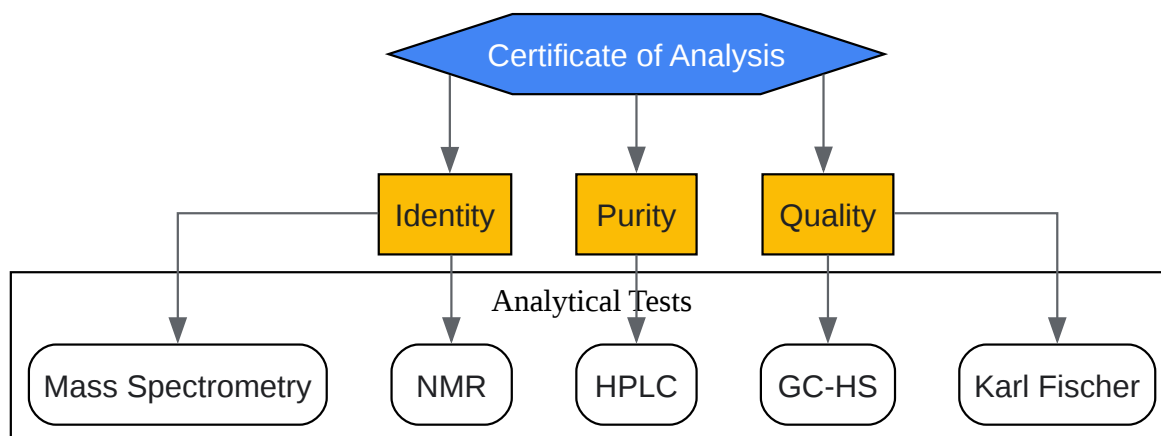
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Fig 2. Mass Spectrometry Workflow for Isotopic Purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the molecular structure of **Colfosceril-d9 Palmitate**, confirming the identity and location of the deuterium labels.^{[13][14][15][16]}

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent in which the sample is soluble, such as chloroform-d (CDCl_3).
- Experiments:
 - ^1H NMR: Confirms the overall proton structure of the molecule. The integral of the terminal methyl group signal will be reduced due to deuteration.
 - ^{31}P NMR: A single peak confirms the presence of the phosphate group.
 - ^2H NMR: A signal corresponding to the deuterium atoms confirms the presence and location of the isotopic label.
- Analysis: The chemical shifts, coupling constants, and integration of the signals in the resulting spectra are compared with established reference data for DPPC to confirm the structure.



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Fig 3. Relationship between CoA and Analytical Tests.

Conclusion

The Certificate of Analysis for **Colfosceril-d9 Palmitate** is a comprehensive document that provides critical data on the identity, purity, and quality of this essential internal standard. A thorough understanding of the data presented and the methodologies used to obtain it is paramount for ensuring the integrity and reproducibility of research findings. This guide serves as a resource for researchers, scientists, and drug development professionals to confidently interpret and utilize the information provided in a CoA, thereby supporting the advancement of their scientific endeavors.

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